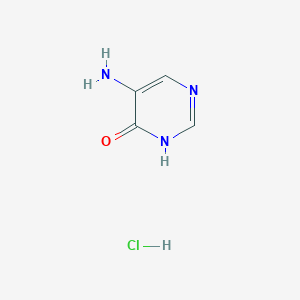

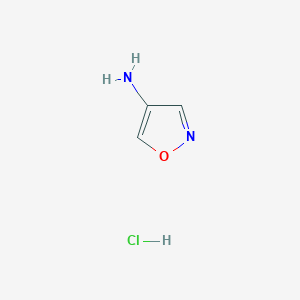

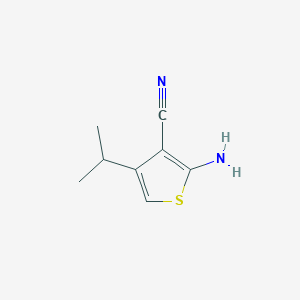

7-Methoxy-3-indolecarboxaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 7-Methoxy-3-indolecarboxaldehyde is a derivative of indole, which is a fundamental skeleton in many natural and synthetic compounds with significant biological activities. Indole derivatives are known for their diverse range of applications in medicinal chemistry and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of indole derivatives can be approached through various methods. One such method is the mechanochemical synthesis, which is a solvent-free approach that minimizes risk, especially when dealing with reactive species like hydroxylamine hydrochloride. This method was successfully applied to synthesize N-substituted indole-3-carboxaldehyde oximes, which are key intermediates in the production of indole phytoalexins with antimicrobial properties. The process achieved a high yield of 95% after 20 minutes of milling, demonstrating an environmentally friendly and sustainable character of mechanochemistry .

Molecular Structure Analysis

The molecular structure of a closely related compound, 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine, was determined using single-crystal X-ray diffraction and FT-IR spectroscopy. Theoretical calculations using Hartree-Fock and Density Functional Theory methods were also performed to compare with experimental data. The molecular electrostatic potential map and frontier molecular orbitals were created for the compound, providing insights into its electronic properties .

Chemical Reactions Analysis

Indole-3-carboxaldehydes are versatile intermediates that can undergo various chemical reactions. For instance, they can participate in indium-mediated ternary reactions with allyl bromide and enamines to produce bisindolyl alkanes and indolyl-heterocyclic alkanes in excellent yields. These reactions proceed with greater ease when substituted allyl bromides are used . Additionally, the reduction of indole-1-carboxaldehydes with borane/THF can yield 1-methylindoles, di(indolylmethyl) ethers, and indolylmethyl indolines, among other products. This novel reduction demonstrates the potential for electrophilic substitution at position 3 of the indole ring .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 7-Methoxy-3-indolecarboxaldehyde are not detailed in the provided papers, the structural analysis of related compounds suggests that such molecules would exhibit interesting electronic and surface properties. The presence of methoxy and carboxaldehyde functional groups would influence the compound's reactivity, solubility, and potential interactions with biological targets. The molecular structure and electronic properties are crucial for understanding the reactivity and potential applications of these compounds in various chemical and biological contexts .

科学的研究の応用

Structural Analysis and Synthesis Methods

- The structural geometry of oxime derivatives of indole compounds, including those related to "7-Methoxy-3-indolecarboxaldehyde", has been studied, revealing distinct geometrical configurations that influence their chemical reactivity and potential applications in materials science and pharmaceutical chemistry. Specifically, oxime derivatives exhibit cis and trans geometry relative to the indole core, affecting their hydrogen bonding and crystal structures (Janes et al., 2001).

Mechanochemical Synthesis

- Mechanochemical approaches have been employed to synthesize N-substituted indole-3-carboxaldehyde oximes, including derivatives of "7-Methoxy-3-indolecarboxaldehyde". This method offers a safer and environmentally friendly alternative to solution-phase reactions, enabling the synthesis of indole derivatives with antimicrobial properties and highlighting the potential for scalable production (Baláž et al., 2019).

Nucleophilic Substitution Reactions

- "7-Methoxy-3-indolecarboxaldehyde" and its analogs serve as versatile substrates for nucleophilic substitution reactions, allowing for the regioselective synthesis of various indole derivatives. These reactions expand the utility of indole-based compounds in synthesizing complex organic molecules with potential pharmaceutical applications (Yamada et al., 2012).

Antimicrobial Properties

- Indole derivatives, including those related to "7-Methoxy-3-indolecarboxaldehyde", have been synthesized and investigated for their antimicrobial properties. The structural modification of these compounds influences their biological activity, offering insights into the design of new antimicrobial agents (Nakkady et al., 2000).

将来の方向性

特性

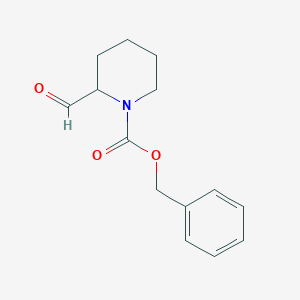

IUPAC Name |

7-methoxy-1H-indole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-9-4-2-3-8-7(6-12)5-11-10(8)9/h2-6,11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATFRUNSOMCCJDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC=C2C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10399831 |

Source

|

| Record name | 7-Methoxy-3-indolecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methoxy-3-indolecarboxaldehyde | |

CAS RN |

109021-59-2 |

Source

|

| Record name | 7-Methoxy-3-indolecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Aminophenyl)(methyl)amino]ethanol](/img/structure/B111037.png)

![6-Amino-3-methyl-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B111079.png)